4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound features a benzodiazepine core with a nitro group at the 8th position and a methyl group at the 4th position, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the hydrogenation reduction reaction of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . This method typically requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium nitrate for nitration, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological activities depending on the nature and position of the substituents.
Scientific Research Applications
4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased neuronal inhibition, resulting in anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine derivatives such as:
- 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 4-methyl-7(8)-nitro-2,3-dihydro-1,5-benzodiazepin-2-ones
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Uniqueness
4-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 8th position and the methyl group at the 4th position differentiates it from other benzodiazepine derivatives, potentially leading to unique pharmacological activities and applications.
Properties
IUPAC Name |
2-methyl-7-nitro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-4-10(14)12-9-5-7(13(15)16)2-3-8(9)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXSJWROHBXXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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